Tetrabromophenol blue chemical structure and properties
Tetrabromophenol blue chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of tetrabromophenol blue, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Structure
Tetrabromophenol blue (TBPB) is a brominated sulfonephthalein dye that belongs to the triphenylmethane family of compounds.[1] Its structure is characterized by the presence of eight bromine atoms on the phenol red backbone, which significantly influences its acidity and physicochemical properties.[2]
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IUPAC Name: 2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenol[3]
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Canonical SMILES: C1=C(C=C(C(=C1Br)O)Br)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Br)O)Br[3][7]
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Synonyms: 3,3',3″,4,5,5',5″,6-Octabromophenolsulfonphthalein, TBPB[4][8]
Physicochemical Properties
The extensive bromination of the parent molecule gives tetrabromophenol blue its distinct properties, which are crucial for its various applications. The quantitative properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 985.54 g/mol | [4][5][6] |
| Appearance | Beige to yellowish-grey powder | [4][5][9] |
| Melting Point | 203 - 205 °C (with decomposition) | [4][5][8][10] |
| Boiling Point | 728.8 ± 60.0 °C (Predicted) | [5][11] |
| Density | 2.668 ± 0.06 g/cm³ (Predicted) | [5][11] |
| pKa | 3.69 (at 25 °C) | [5][11] |
| Solubility | Soluble in water, ethanol, methanol, acetone, and acetic acid. | [5][10][11][12] |
| pH Indicator Range | pH 3.0 (Yellow/Yellow-Green) to pH 4.6 (Blue) | [2][11][12][13] |
| Maximum Absorption (λmax) | 388 nm, 610 nm | [5][11] |
Experimental Protocols
The most common industrial method for synthesizing TBPB is through the direct bromination of phenolsulfonphthalein (Phenol Red).[2]
Objective: To synthesize crude tetrabromophenol blue via electrophilic substitution.
Materials:
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Phenol Red
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Elemental Bromine
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Glacial Acetic Acid
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Stirring apparatus
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Reaction vessel
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Filtration equipment
Procedure:
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Dissolve 5 kg of Phenol Red in 40 L of glacial acetic acid in a suitable reaction vessel.[14]
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In a separate container, carefully dissolve 2 L of elemental bromine in 5 L of glacial acetic acid to create a bromine-glacial acetic acid solution.[14]
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Gently heat the Phenol Red solution and bring it to a slight reflux.[14]
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Under continuous stirring, gradually add the bromine-glacial acetic acid solution dropwise to the Phenol Red solution.[14]
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Continue the reaction until the Phenol Red is fully dissolved and a yellow solid precipitate (crude TBPB) is formed.[14]
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Filter the resulting mixture to isolate the crude product.
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Wash the filter cake with fresh glacial acetic acid to remove any residual free bromine.[14]
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Allow the crude product to air dry.
Objective: To purify the crude TBPB to remove impurities and unreacted starting materials.
Materials:
-
Crude Tetrabromophenol Blue
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Sodium Hydroxide (NaOH) solution
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Activated Carbon
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Vacuum drying oven
-
HPLC system for purity analysis
Procedure:
-
Treat the crude TBPB product with a sodium hydroxide solution. This step aids in purification and can be used to prepare the sodium salt.[2]
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Neutralize the solution and add activated carbon.[2]
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Stir the mixture to allow the activated carbon to adsorb colored impurities.[2]
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Filter the solution to remove the activated carbon.
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Dry the purified product under vacuum to remove residual solvents and moisture.[2]
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Assess the final purity using High-Performance Liquid Chromatography (HPLC) to quantify the product and identify any brominated homologues.[2]
Objective: To determine the endpoint of an acid-base titration.
Procedure:
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Prepare an indicator solution by dissolving a small quantity of TBPB in ethanol or deionized water.
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Add 2-3 drops of the TBPB indicator solution to the analyte (the solution to be titrated).
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If the initial pH of the analyte is below 3.0, the solution will appear yellow or yellow-green.[2][13]
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Begin the titration by adding the titrant to the analyte.
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The endpoint is reached when the solution undergoes a sharp and permanent color change from yellow/green to blue. This transition indicates that the pH has crossed the 4.6 mark.[2][13]
Key Applications in Research and Development
Tetrabromophenol blue's unique properties make it a versatile tool in various scientific fields.
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pH Indicator: Its primary application is as an acid-base indicator with a clear color transition between pH 3.0 and 4.6.[2][12]
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Protein Quantification: TBPB is widely used in biochemical assays for protein determination. It binds strongly to proteins, particularly albumin, leading to a color change that can be measured spectrophotometrically. This phenomenon, known as the "protein error" of indicators, is the principle behind many urine dipstick tests for detecting proteinuria, where the color shifts from pale green to blue in the presence of excess protein.[2][5][12][15][16]
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Biological Staining: In microbiology and histology, it serves as a staining agent to enhance the visualization of cellular components under a microscope.[4]
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Molecular Biology: The compound can function as a competitive inhibitor of the polymerase chain reaction (PCR) by competing with DNA.
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Environmental and Materials Science: TBPB is utilized in analytical methods for monitoring water quality.[2][4] Additionally, it has been explored for its potential in creating radiation-sensitive films and as a component in dye-sensitized solar cells.[1][2][12]
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Industrial Dyes: It is also used in the manufacturing of various dyes and pigments for the cosmetic and textile industries.[4][12]
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes involving tetrabromophenol blue.
Caption: Synthesis and purification workflow for Tetrabromophenol Blue.
Caption: pH indicator mechanism showing the reversible protonation of TBPB.
Caption: Workflow for protein detection using a TBPB-based test strip.
References
- 1. nbinno.com [nbinno.com]
- 2. Tetrabromophenol blue | 4430-25-5 | Benchchem [benchchem.com]
- 3. Tetrabromophenol blue | C19H6Br8O5S | CID 78159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Tetrabromophenol Blue CAS#: 4430-25-5 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Tetrabromophenol Blue 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Tetrabromophenol Blue | 4430-25-5 | TCI AMERICA [tcichemicals.com]
- 9. cir-safety.org [cir-safety.org]
- 10. nbinno.com [nbinno.com]
- 11. Tetrabromophenol Blue price,buy Tetrabromophenol Blue - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. CN102351839A - Preparation method of water-soluble bromophenol blue - Google Patents [patents.google.com]
- 15. Tetrabromophenol Blue | 4430-25-5 [chemicalbook.com]
- 16. What is Tetrabromophenol blue urine_Chemicalbook [chemicalbook.com]
